Cipargamin

Malaria Antimalarial efficacy Parasite clearance

Cipargamin (KAE609, NITD609; CAS 1193314-23-6) is an optimized spiroindolone antimalarial and PfATP4 inhibitor in Phase II clinical development. Its essential (1R,3S) configuration ensures nanomolar potency (IC₅₀ 2.4 nM) against artemisinin-resistant P. falciparum, with rapid parasite clearance (median PCT 8 h) and transmission-blocking activity. Procuring authenticated, stereochemically pure material is critical for chiral method development, SAR studies, and validating next-generation PfATP4 inhibitors—standard substitutions lack this precise enantiomeric activity profile.

Molecular Formula C19H14Cl2FN3O
Molecular Weight 390.2 g/mol
CAS No. 1193314-23-6
Cat. No. B606699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCipargamin
CAS1193314-23-6
SynonymsNITD609, NITD 609, NITD-609, KAE609, KAE 609, KAE-609, GNF-609;  GNF 609;  GNF609;  Cipargamin.
Molecular FormulaC19H14Cl2FN3O
Molecular Weight390.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(C3(N1)C4=C(C=CC(=C4)Cl)NC3=O)NC5=CC(=C(C=C25)F)Cl
InChIInChI=1S/C19H14Cl2FN3O/c1-8-4-11-10-6-14(22)13(21)7-16(10)23-17(11)19(25-8)12-5-9(20)2-3-15(12)24-18(19)26/h2-3,5-8,23,25H,4H2,1H3,(H,24,26)/t8-,19+/m0/s1
InChIKeyCKLPLPZSUQEDRT-WPCRTTGESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cipargamin (KAE609, NITD609) for Malaria Research and Development | Spiroindolone Antimalarial Compound


Cipargamin (KAE609, NITD609; CAS 1193314-23-6) is an optimized spiroindolone antimalarial drug candidate that acts as a potent inhibitor of the Plasmodium falciparum P-type Na⁺-ATPase PfATP4 [1]. This compound was discovered through a phenotypic screen and recognized with the MMV Project of the Year award in 2009 [2]. Structurally, cipargamin is defined by its (1R,3S) stereochemical configuration, which is essential for its antimalarial activity [1]. It is currently in Phase II clinical development for the treatment of uncomplicated malaria, with a focus on addressing emerging artemisinin resistance [3].

Cipargamin Procurement Rationale: Differentiated Spiroindolone Antimalarial with PfATP4 Inhibition


Substitution of cipargamin with other antimalarial agents, including other PfATP4 inhibitors or artemisinin derivatives, is not scientifically justified due to its unique stereochemistry, distinct activity profile, and clinical performance. While compounds like artesunate and artemether-lumefantrine are effective against sensitive strains, their efficacy is compromised against artemisinin-resistant parasites [1]. In contrast, cipargamin maintains nanomolar potency against artemisinin-resistant isolates, including those with K13 mutations [2]. Furthermore, other spiroindolone analogs or PfATP4 inhibitors do not share the same optimized (1R,3S) stereochemical configuration that is essential for cipargamin's activity [3]. The quantitative evidence below demonstrates that cipargamin offers a distinct combination of rapid parasite clearance, transmission-blocking potential, and a safety profile that cannot be replicated by simply substituting a generic antimalarial or a less-characterized analog.

Cipargamin Quantitative Evidence Guide: Comparative Efficacy and Safety Data


Cipargamin Demonstrates 3-Fold Faster Parasite Clearance Time (PCT) Compared to Artemether-Lumefantrine in Phase II Clinical Trial

In a randomized, controlled Phase II clinical trial conducted in sub-Saharan Africa, cipargamin at single or multiple doses of ≥50 mg demonstrated a median parasite clearance time (PCT) of 8 hours. This is a 3-fold faster clearance compared to the median PCT of 24 hours observed with the standard-of-care artemether-lumefantrine (AL) combination in the same trial [1]. This rapid clearance is consistent across studies, with a Phase II trial in Thailand showing a median PCT of 12 hours for both P. falciparum and P. vivax with a 30 mg daily for 3 days regimen [2].

Malaria Antimalarial efficacy Parasite clearance

Cipargamin Maintains Nanomolar Potency (IC₅₀ 2.4 nM) Against Artemisinin-Resistant P. falciparum Isolates in Direct Comparison with Artesunate and Ganaplacide

In a direct in vitro comparative study, cipargamin exhibited a mean IC₅₀ of 2.4 nM (SD 0.7 nM) against asexual blood stages of artemisinin-resistant P. falciparum isolates (n=6) harboring K13 mutations (C580Y, G449A, R539T). This potency is comparable to ganaplacide (mean IC₅₀ 5.6 nM) and demonstrates that cipargamin retains high activity against parasites that show reduced susceptibility to artemisinin derivatives [1]. Notably, cipargamin's IC₅₀ remains in the low nanomolar range regardless of the presence of K13 mutations, indicating a lack of cross-resistance with artemisinins [2].

Artemisinin resistance Antimalarial potency Plasmodium falciparum

Cipargamin's (1R,3S) Stereochemical Configuration is Essential for Antimalarial Activity, Differentiating it from Racemic or Alternative Enantiomers

The spiroindolone structure of cipargamin features a complex stereochemical configuration. Structure-activity relationship (SAR) studies have established that the (1R,3S) stereochemical configuration is essential for optimal antimalarial potency [1]. The active enantiomer is specifically identified as (1R,3S)-5,7'-dichloro-6'-fluoro-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyridol[3,4-b]indol]-2-one [2]. This stereospecific requirement means that procurement of the correct enantiomer is critical, as the racemic mixture or the alternative enantiomer (1S,3R) would exhibit significantly reduced or negligible antimalarial activity [1].

Stereochemistry Structure-activity relationship Spiroindolone

Cipargamin Demonstrates Comparable Hepatic Safety Profile to Artemether-Lumefantrine in Randomized Controlled Phase II Trial

In a Phase II, multicenter, randomized, open-label, dose-escalation trial in sub-Saharan Africa, the hepatic safety of cipargamin was directly compared to artemether-lumefantrine (AL). The primary endpoint was a ≥2 CTCAE Grade increase from baseline in alanine aminotransferase (ALT) or aspartate transaminase (AST) during the 4-week trial period. The results showed that 2 out of 135 patients (1.5%) treated with cipargamin experienced such increases, compared to 2 out of 51 patients (3.9%) in the AL control group [1]. Statistical analysis revealed no significant difference between any cipargamin treatment group and the control group, and cipargamin was well tolerated with no safety concerns reported [2].

Hepatic safety ALT/AST elevation Malaria treatment

Cipargamin Exhibits Potent Transmission-Blocking Activity Against Artemisinin-Resistant P. falciparum In Vitro

In the same in vitro comparative study, cipargamin demonstrated significant activity against mature stage V gametocytes, the sexual stages responsible for transmission to mosquitoes. Cipargamin showed similar potency against male and female gametocytes, with mean IC₅₀ values of 115.6 nM (SD 66.9 nM) for male gametocytes and 104.9 nM (SD 84.3 nM) for female gametocytes [1]. This transmission-blocking activity, combined with its potent asexual blood stage activity, indicates that cipargamin has the potential to reduce both clinical disease and onward transmission of artemisinin-resistant parasites [2].

Transmission blocking Gametocytocidal activity Malaria elimination

Cipargamin Research and Industrial Applications: Evidence-Based Use Cases


Investigational Use in Artemisinin-Resistant Malaria Combination Therapy Development

Cipargamin's demonstrated potency against artemisinin-resistant P. falciparum isolates (IC₅₀ 2.4 nM) and its rapid parasite clearance time (median PCT 8 hours) make it an ideal candidate for inclusion in novel combination therapies designed to overcome artemisinin resistance in Southeast Asia and other endemic regions [1]. The lack of cross-resistance with artemisinins, due to its distinct PfATP4 target, supports its use in combination with a partner drug that has a different mechanism of action to mitigate resistance development [2].

Pharmacodynamic Studies of PfATP4 Inhibition and Ion Regulation

Cipargamin's well-characterized mechanism of action as a PfATP4 inhibitor makes it a valuable tool compound for studying sodium homeostasis and ion regulation in Plasmodium parasites [1]. The availability of cipargamin-resistant PfATP4-mutant parasites (e.g., G358S mutation) further enables researchers to dissect the specific biochemical pathways involved and to screen for new PfATP4 inhibitors [2].

In Vitro Transmission-Blocking Assay Development and Validation

Cipargamin's activity against mature stage V gametocytes (IC₅₀ ~100 nM) and its demonstrated ability to reduce oocyst development in anopheline mosquitoes in vitro position it as a positive control or reference compound for developing and validating transmission-blocking assays [1]. Its dual activity against asexual and sexual stages supports its use in studies aimed at identifying compounds with both curative and transmission-blocking properties [2].

Stereochemical Purity Assessment in Spiroindolone Analog Development

The strict requirement for the (1R,3S) stereochemical configuration for antimalarial activity makes cipargamin a critical reference standard for analytical chemistry and quality control laboratories involved in the development and characterization of novel spiroindolone analogs [1]. Procurement of authenticated, stereochemically pure cipargamin is essential for chiral chromatography method development, enantiomeric purity assessment, and structure-activity relationship studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cipargamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.